molecular formula C23H22BrNO6 B280207 ethyl 2-amino-4-{5-[(2-bromophenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

ethyl 2-amino-4-{5-[(2-bromophenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

Cat. No.: B280207
M. Wt: 488.3 g/mol
InChI Key: LNIOEODJSFTKPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-4-{5-[(2-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a chromene core, which is a fused ring system containing both benzene and pyran rings. The presence of various functional groups, including an amino group, a bromophenoxy group, and a furan ring, makes this compound highly versatile and of significant interest in various fields of scientific research.

Preparation Methods

The synthesis of ethyl 2-amino-4-{5-[(2-bromophenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromene core, followed by the introduction of the furan ring and the bromophenoxy group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Ethyl 2-amino-4-{5-[(2-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The bromophenoxy group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-amino-4-{5-[(2-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-{5-[(2-bromophenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the function of these targets and modulating various biochemical pathways. The specific pathways involved depend on the biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Ethyl 2-amino-4-{5-[(2-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate can be compared to other similar compounds, such as:

    Indole derivatives: Known for their biological activities and structural similarities.

    Coumarin derivatives: Share the chromene core and have diverse applications in medicine and industry.

    Quinolone derivatives: Similar in terms of heterocyclic structure and biological relevance. The uniqueness of ethyl 2-amino-4-{5-[(2-bromophenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate lies in its specific functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C23H22BrNO6

Molecular Weight

488.3 g/mol

IUPAC Name

ethyl 2-amino-4-[5-[(2-bromophenoxy)methyl]furan-2-yl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate

InChI

InChI=1S/C23H22BrNO6/c1-2-28-23(27)21-20(19-15(26)7-5-9-17(19)31-22(21)25)18-11-10-13(30-18)12-29-16-8-4-3-6-14(16)24/h3-4,6,8,10-11,20H,2,5,7,9,12,25H2,1H3

InChI Key

LNIOEODJSFTKPO-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CC=C(O3)COC4=CC=CC=C4Br)C(=O)CCC2)N

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CC=C(O3)COC4=CC=CC=C4Br)C(=O)CCC2)N

Origin of Product

United States

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